molecular formula C12H10Cl2F3NO B14582479 3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 61213-56-7

3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B14582479
CAS No.: 61213-56-7
M. Wt: 312.11 g/mol
InChI Key: IQWPMJQJVRSHTK-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with chloro, chloromethyl, and trifluoromethyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Chloro and Chloromethyl Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride are commonly employed.

    Addition of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The presence of the pyrrolidinone ring allows for addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one stands out due to its unique combination of substituents. Similar compounds include:

    3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    4-(Chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one: Lacks the chloro group, which may influence its reactivity and applications.

    3-Chloro-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one:

The presence of the trifluoromethyl group in this compound contributes to its distinct properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61213-56-7

Molecular Formula

C12H10Cl2F3NO

Molecular Weight

312.11 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-4-2-1-3-8(9)12(15,16)17/h1-4,7,10H,5-6H2

InChI Key

IQWPMJQJVRSHTK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1C2=CC=CC=C2C(F)(F)F)Cl)CCl

Origin of Product

United States

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